1-(4-methoxyphenyl)-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmacological activities. The presence of a methoxy group on the phenyl ring and a nitroso group on the piperazine ring makes this compound particularly interesting for various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with the monoamine neurotransmitters
Mode of Action
Meopp, a similar compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines
Pharmacokinetics
Similar compounds such as meopp have been found to have good bioavailability, low clearance, and a small volume of distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-nitrosopiperazine typically involves the reaction of 4-methoxyaniline with nitrosating agents in the presence of piperazine. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitroso group, followed by the reaction with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: Similar structure but lacks the nitroso group.
4-Methoxyamphetamine: Contains a methoxy group on the phenyl ring but has a different core structure.
Venlafaxine: Contains a methoxyphenyl group but has a different pharmacological profile .
Uniqueness
1-(4-Methoxyphenyl)-4-nitrosopiperazine is unique due to the presence of both the methoxy and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
75051-59-1 |
---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.